2-methylpropyl (2E)-5-[4-(acetyloxy)-3-ethoxyphenyl]-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
ISOBUTYL (2E)-5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-7-METHYL-2-(4-METHYLBENZYLIDENE)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes multiple functional groups such as isobutyl, acetoxy, ethoxy, and benzylidene
Preparation Methods
The synthesis of ISOBUTYL (2E)-5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-7-METHYL-2-(4-METHYLBENZYLIDENE)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the thiazolopyrimidine core, followed by the introduction of various substituents through a series of chemical reactions. Common methods include:
Cyclization Reactions: Formation of the thiazolopyrimidine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of functional groups such as acetoxy and ethoxy through nucleophilic substitution.
Condensation Reactions: Formation of the benzylidene moiety through condensation reactions involving aldehydes and ketones.
Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
ISOBUTYL (2E)-5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-7-METHYL-2-(4-METHYLBENZYLIDENE)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ISOBUTYL (2E)-5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-7-METHYL-2-(4-METHYLBENZYLIDENE)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of ISOBUTYL (2E)-5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-7-METHYL-2-(4-METHYLBENZYLIDENE)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
ISOBUTYL (2E)-5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-7-METHYL-2-(4-METHYLBENZYLIDENE)-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]pyrimidines: These compounds share a similar core structure but differ in their substituents and functional groups.
Tertiary Butyl Esters: These compounds have similar ester functional groups but differ in their overall structure and reactivity.
Properties
Molecular Formula |
C30H32N2O6S |
---|---|
Molecular Weight |
548.7 g/mol |
IUPAC Name |
2-methylpropyl (2E)-5-(4-acetyloxy-3-ethoxyphenyl)-7-methyl-2-[(4-methylphenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C30H32N2O6S/c1-7-36-24-15-22(12-13-23(24)38-20(6)33)27-26(29(35)37-16-17(2)3)19(5)31-30-32(27)28(34)25(39-30)14-21-10-8-18(4)9-11-21/h8-15,17,27H,7,16H2,1-6H3/b25-14+ |
InChI Key |
PSIBNQUDXJKLKG-AFUMVMLFSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)/C(=C\C4=CC=C(C=C4)C)/S3)C)C(=O)OCC(C)C)OC(=O)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC=C(C=C4)C)S3)C)C(=O)OCC(C)C)OC(=O)C |
Origin of Product |
United States |
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